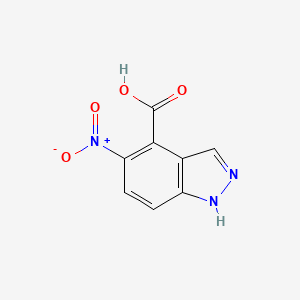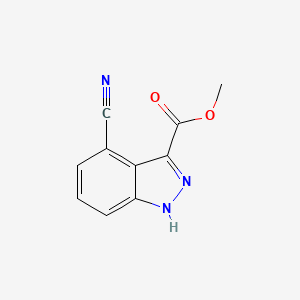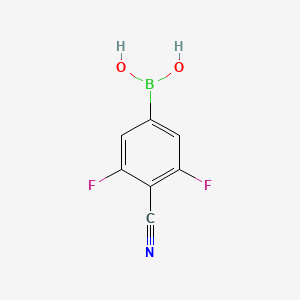
4-氰基-3,5-二氟苯基硼酸
概述
描述
4-Cyano-3,5-difluorophenylboronic acid is a chemical compound with the molecular formula C₇H₄BF₂NO₂ and a molecular weight of 182.92 g/mol.
科学研究应用
4-Cyano-3,5-difluorophenylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an inhibitor of serine proteases and kinase enzymes, which are involved in the growth and progression of tumor cells.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
作用机制
Target of Action
The primary target of 4-Cyano-3,5-difluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
4-Cyano-3,5-difluorophenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-Cyano-3,5-difluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The result of the action of 4-Cyano-3,5-difluorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, and the products of this reaction have applications in various fields, including the synthesis of pharmaceuticals and fine chemicals .
Action Environment
The action of 4-Cyano-3,5-difluorophenylboronic acid is influenced by several environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments. The stability of the compound and its reactivity may be affected by factors such as temperature and the presence of other chemicals .
生化分析
Biochemical Properties
4-Cyano-3,5-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes . These enzymes are crucial for various cellular processes, including signal transduction and metabolism. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with serine residues. This interaction inhibits the enzyme’s activity, thereby modulating biochemical pathways and cellular functions.
Cellular Effects
4-Cyano-3,5-difluorophenylboronic acid has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting key enzymes involved in signal transduction . This inhibition can lead to changes in gene expression and cellular metabolism. For instance, the compound can downregulate the expression of genes involved in cell proliferation and survival, thereby affecting cell growth and apoptosis. Additionally, it can alter metabolic pathways by inhibiting enzymes that regulate metabolic flux, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of 4-Cyano-3,5-difluorophenylboronic acid involves its interaction with specific biomolecules, particularly enzymes . The compound binds to the active sites of enzymes, forming reversible covalent bonds with serine residues. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyano-3,5-difluorophenylboronic acid can change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods . Studies have shown that prolonged exposure to the compound can lead to long-term effects on cellular function, including changes in gene expression and metabolic pathways. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Cyano-3,5-difluorophenylboronic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and changes in cellular function. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications.
Metabolic Pathways
4-Cyano-3,5-difluorophenylboronic acid is involved in several metabolic pathways, particularly those regulated by serine proteases and kinase enzymes . The compound can inhibit these enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, it can interact with cofactors and other regulatory molecules, further modulating metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of 4-Cyano-3,5-difluorophenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within cells, allowing it to exert its biochemical effects. The compound can accumulate in specific cellular compartments, where it interacts with target enzymes and other biomolecules.
Subcellular Localization
4-Cyano-3,5-difluorophenylboronic acid is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. These localization patterns are crucial for the compound’s biochemical effects, as they determine its interactions with target enzymes and other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Cyano-3,5-difluorophenylboronic acid typically involves the borylation of 4-Cyano-3,5-difluorophenyl halides using boron reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-Cyano-3,5-difluorophenyl halides with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient .
Industrial Production Methods: Industrial production of 4-Cyano-3,5-difluorophenylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions: 4-Cyano-3,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving 4-Cyano-3,5-difluorophenylboronic acid, where it reacts with aryl or vinyl halides to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
相似化合物的比较
- 3,4-Difluorophenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 4-Cyano-3,5-difluorophenylboronic acid is unique due to the presence of both cyano and difluoro substituents on the phenyl ring. This combination of functional groups imparts distinct electronic properties, making it particularly useful in Suzuki–Miyaura coupling reactions and other applications . Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical transformations .
属性
IUPAC Name |
(4-cyano-3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYMGFVDWOIHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861710-03-4 | |
| Record name | (4-Cyano-3,5-difluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)
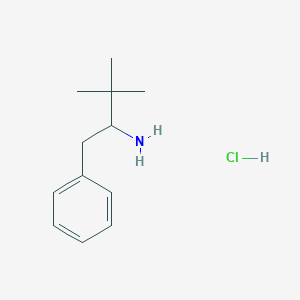

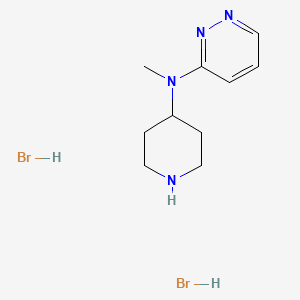
amine](/img/structure/B1455427.png)
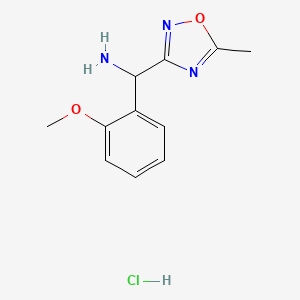
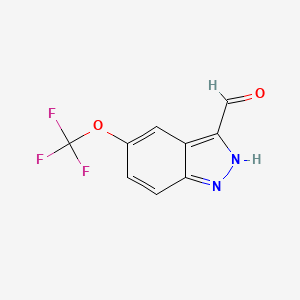
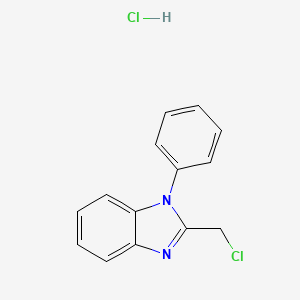

![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)
![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
